8-(Bromomethyl)-5-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-(bromomethyl)-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGHXPXMQHCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522380 | |
| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-21-9 | |
| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(Bromomethyl)-5-fluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(bromomethyl)-5-fluoroquinoline, a fluorinated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to present a scientifically grounded resource. We will explore its chemical structure and physicochemical properties, propose a detailed synthetic pathway, predict its spectroscopic characteristics, and discuss its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers interested in the strategic utilization of functionalized quinoline scaffolds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When combined with a reactive bromomethyl group, the resulting this compound becomes a highly valuable intermediate for the synthesis of a diverse array of potential drug candidates.[4]
This guide will delve into the specifics of this promising, yet under-documented, chemical entity. By providing a theoretical yet robust framework for its synthesis and characterization, we aim to empower researchers to explore its full potential in their drug discovery endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a quinoline core substituted with a fluorine atom at the 5-position and a bromomethyl group at the 8-position.
Molecular Formula: C₁₀H₇BrFN
Molecular Weight: 240.07 g/mol
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale |
| Physical State | Solid | Similar functionalized quinolines are typically solids at room temperature. |
| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | Based on the general solubility of similar aromatic and halogenated compounds.[5] |
| pKa | Not available | The quinoline nitrogen is basic, but its pKa would be influenced by the electron-withdrawing effects of the fluorine and bromine substituents. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the free-radical bromination of 5-fluoro-8-methylquinoline. This precursor can be synthesized through established methods for quinoline ring formation.
Synthesis of 5-Fluoro-8-methylquinoline (Precursor)
A common method for synthesizing quinoline derivatives is the Doebner-von Miller reaction. However, a more controlled approach for a specific substitution pattern might involve a multi-step synthesis starting from a suitably substituted aniline. A potential route could start from 2-methyl-5-fluoroaniline and its reaction with acrolein under acidic conditions.
Bromination of 5-Fluoro-8-methylquinoline
The conversion of the 8-methyl group to a bromomethyl group can be achieved via a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6][7]
Reaction:
5-Fluoro-8-methylquinoline + NBS --(Radical Initiator, Solvent, Heat/Light)--> this compound
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-8-methylquinoline (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic brominations as it provides a low, constant concentration of Br₂ in the reaction mixture, minimizing side reactions such as addition to the aromatic ring.[6]
-
Radical Initiator: The reaction proceeds via a free-radical mechanism, which requires an initiator to start the chain reaction. Heat or UV light provides the energy for the homolytic cleavage of the initiator.[8]
-
Anhydrous Solvent: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of NBS.
Predicted Spectroscopic Data
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar compounds.[9][10][11]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9-9.1 (dd, 1H, H-2), ~8.2-8.4 (dd, 1H, H-4), ~7.5-7.7 (m, 2H, H-3, H-6), ~7.2-7.4 (d, 1H, H-7), ~5.0 (s, 2H, -CH₂Br) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158-161 (d, ¹JCF, C-5), ~150-152 (C-2), ~148-150 (C-8a), ~135-137 (C-4), ~128-130 (C-4a), ~125-127 (d, C-6), ~122-124 (C-3), ~118-120 (d, C-7), ~115-117 (C-8), ~30-33 (-CH₂Br) |
| IR (KBr, cm⁻¹) | ν: ~3050 (aromatic C-H), ~1600, 1500 (C=C, C=N stretch), ~1250 (C-F stretch), ~650 (C-Br stretch) |
| Mass Spec. (EI) | m/z (%): 240/242 (M⁺, M⁺+2, isotopic pattern for Br), 161 (M⁺ - Br), 133 (M⁺ - Br - HCN) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons. The downfield chemical shifts are due to the aromatic nature of the ring. The singlet at ~5.0 ppm with an integration of 2H is a key indicator of the bromomethyl group. The coupling patterns (doublets and multiplets) will be influenced by the fluorine atom.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the ten carbons. The carbon attached to the fluorine (C-5) will appear as a doublet with a large one-bond C-F coupling constant. The bromomethyl carbon will appear in the aliphatic region.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-F and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peaks with the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 with approximately equal intensity). Fragmentation would likely involve the loss of a bromine radical, followed by further fragmentation of the quinoline ring.[12][13][14][15]
Reactivity and Synthetic Applications
The bromomethyl group at the 8-position of the quinoline ring is a highly reactive functional group, making this compound an excellent electrophilic building block for nucleophilic substitution reactions.
Diagram of Reactivity:
Caption: Reactivity of this compound with various nucleophiles.
This reactivity allows for the introduction of a wide range of functional groups at the 8-position, leading to the synthesis of diverse libraries of compounds for biological screening.
Potential Applications:
-
Synthesis of Novel Antibacterial Agents: By reacting this compound with various amines or nitrogen-containing heterocycles, novel fluoroquinolone derivatives with potentially enhanced antibacterial activity can be synthesized.
-
Development of Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. Functionalization at the 8-position could lead to compounds with novel mechanisms of action or improved efficacy.
-
Probes and Imaging Agents: The fluorescent properties of the quinoline ring can be modulated by the substituent at the 8-position, opening up possibilities for the development of fluorescent probes for biological imaging.
Conclusion
This compound, while not extensively characterized in the literature, represents a highly promising and versatile building block for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications. The proposed experimental protocols and predicted spectroscopic data offer a solid foundation for researchers to begin their exploration of this intriguing compound. The strategic use of such functionalized quinoline intermediates will undoubtedly continue to be a fruitful area of research in the quest for new and improved therapeutic agents.
References
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MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
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SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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PrepChem.com. (2020, January 22). Synthesis of 8-methylquinoline. Retrieved from [Link]
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An In-depth Technical Guide to 8-(Bromomethyl)-5-fluoroquinoline: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines, particularly functionalized quinolines, represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, potentially novel derivative, 8-(Bromomethyl)-5-fluoroquinoline. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, its structural motifs—a bromomethyl group at the 8-position and a fluorine atom at the 5-position—suggest significant potential as a versatile building block in the synthesis of new chemical entities for drug discovery.
The bromomethyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution, enabling the construction of diverse molecular architectures. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will provide a comprehensive overview of the theoretical properties, a proposed synthetic pathway, and potential applications of this compound, drawing upon established knowledge of related quinoline derivatives.
Physicochemical Properties
A precise experimental characterization of this compound is not publicly available. However, its fundamental properties can be theoretically calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrFN | Calculated |
| Molecular Weight | 240.07 g/mol | Calculated |
| CAS Number | Not Assigned | - |
The molecular weight is calculated based on the atomic weights of its constituent elements. The absence of a registered CAS number underscores the novelty of this compound.
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted quinolines and the functionalization of methylquinolines. A potential two-step synthesis is outlined below.
Step 1: Synthesis of 5-Fluoro-8-methylquinoline
The synthesis would likely begin with a Skraup synthesis or a related modification, a classic method for constructing the quinoline ring system.
Caption: Proposed synthesis of the intermediate 5-Fluoro-8-methylquinoline.
Experimental Protocol (Hypothetical):
-
Skraup Synthesis: A mixture of 4-fluoro-2-nitroaniline, glycerol, and a catalytic amount of sulfuric acid is heated in the presence of a mild oxidizing agent. The reaction mixture is then neutralized and the crude 5-fluoro-8-nitroquinoline is extracted.
-
Nitro Group Reduction: The 5-fluoro-8-nitroquinoline is reduced to 5-fluoro-8-aminoquinoline, commonly using iron powder in the presence of a mineral acid like hydrochloric acid.
-
Sandmeyer Reaction: The resulting aminoquinoline is diazotized with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution to yield 8-bromo-5-fluoroquinoline.
-
Methylation: The 8-bromo-5-fluoroquinoline can then be subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling with an appropriate methylating agent, or through the formation of an organometallic intermediate followed by reaction with a methyl electrophile, to afford 5-fluoro-8-methylquinoline.
Step 2: Bromination of the Methyl Group
The final step involves the selective bromination of the methyl group at the 8-position.
Caption: Final bromination step to yield the target compound.
Experimental Protocol (Hypothetical):
-
Free-Radical Bromination: 5-Fluoro-8-methylquinoline is dissolved in an inert solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated or irradiated with UV light to initiate the free-radical chain reaction.
-
Workup and Purification: Upon completion of the reaction, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The structural features of this compound make it a highly attractive starting material for the synthesis of novel bioactive molecules, particularly in the areas of antibacterial and anticancer drug discovery.
As a Precursor to Novel Fluoroquinolone Antibiotics
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The core quinolone scaffold is essential for this activity. By utilizing the reactive bromomethyl group, a variety of side chains can be introduced at the 8-position. This could lead to the development of new fluoroquinolone derivatives with:
-
Enhanced Potency: Modifications at the 8-position have been shown to influence the antibacterial activity of quinolones.[2]
-
Improved Pharmacokinetic Properties: The introduction of specific functional groups can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Reduced Side Effects: Strategic modifications can potentially mitigate known side effects associated with some fluoroquinolones, such as phototoxicity.[2]
As a Scaffold for Anticancer Agents
Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[3] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, which is also a target for some established anticancer drugs. The 8-(bromomethyl) group provides a convenient attachment point for pharmacophores known to interact with cancer-related targets. For example, it could be used to link the quinoline core to moieties that target specific kinases or other proteins involved in cell proliferation and survival.[4]
Conclusion
This compound, while not yet a commercially available or extensively characterized compound, holds considerable promise as a versatile intermediate in synthetic and medicinal chemistry. Its combination of a reactive bromomethyl handle and a strategically placed fluorine atom on the quinoline scaffold provides a valuable platform for the generation of diverse chemical libraries. The exploration of its reactivity and the biological evaluation of its derivatives are likely to yield novel compounds with significant therapeutic potential, particularly in the ongoing search for new antibacterial and anticancer agents. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in drug discovery and development.
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. [Link]
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ECHA. 8-bromo-7-fluoroisoquinoline. European Chemicals Agency. [Link]
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Hangzhou LZ Chemical Co., Ltd. 8-Bromo-5-fluoroquinoline. [Link]
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Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(10), 4439-4449. [Link]
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Blower, T. R., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 2345. [Link]
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Domagala, J. M., et al. (1996). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry, 39(1), 123-131. [Link]
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Wójcik, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]
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El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(7), 843. [Link]
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Methodological & Application
Application Note & Protocols: Strategic Use of 8-(Bromomethyl)-5-fluoroquinoline in Nucleophilic Substitution for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Bromomethyl)-5-fluoroquinoline is a key heterocyclic building block, strategically designed for covalent modification and the synthesis of complex molecular architectures. Its utility stems from the convergence of two critical structural features: the privileged fluoroquinolone scaffold, renowned for its prevalence in antibacterial agents, and a highly reactive benzylic-type bromide handle.[1][2][] This combination makes it an invaluable intermediate for introducing the 5-fluoroquinolin-8-ylmethyl moiety into a wide array of molecules, enabling the exploration of new chemical space in drug discovery and materials science.
This guide provides a comprehensive overview of the reactivity of this compound and detailed, field-tested protocols for its application in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, explain the rationale behind protocol design, and offer practical guidance for optimization and troubleshooting.
Reactivity Profile and Mechanistic Considerations
The synthetic power of this compound is centered on the reactivity of the bromomethyl group located at the C8 position. This group behaves as a benzylic halide, which is significantly more reactive than a standard primary alkyl halide in nucleophilic substitution reactions.[4]
1.1. The Aza-Benzylic System: A Hybrid of Reactivity
The -CH₂Br group is attached to an sp³ hybridized carbon, which is directly bonded to the aromatic quinoline ring. This arrangement allows for two primary nucleophilic substitution pathways: the concerted bimolecular (Sₙ2) mechanism and the stepwise unimolecular (Sₙ1) mechanism.[5][6]
-
Sₙ2 Pathway (Favored): As a primary halide, this compound is sterically unhindered, making it an ideal substrate for Sₙ2 reactions.[7] This pathway involves a backside attack by the nucleophile, proceeding through a single, high-energy transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, anionic nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) strongly favor this mechanism.
-
Sₙ1 Pathway (Possible): While less common for primary halides, the Sₙ1 pathway cannot be entirely discounted. The rate-determining step is the spontaneous dissociation of the bromide leaving group to form an "aza-benzylic" carbocation.[5] This carbocation intermediate is stabilized by resonance, with the positive charge delocalized across the quinoline ring system. This pathway becomes competitive when using weak nucleophiles (e.g., water, alcohols) in polar protic solvents.[6][7]
1.2. Electronic Effects of the Fluoroquinoline Core
The reactivity of the bromomethyl group is further modulated by the electronic properties of the heterocyclic ring:
-
Fluorine Substituent: The fluorine atom at the C5 position is a strongly electron-withdrawing group. This effect increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophilic attack and potentially accelerating the rate of Sₙ2 reactions.[5]
-
Quinoline Nitrogen: The nitrogen atom within the quinoline ring is also electron-withdrawing, contributing to the overall electrophilicity of the benzylic carbon.
Caption: Dominant Sₙ2 and potential Sₙ1 reaction pathways.
General Considerations for Experimental Success
-
Safety: this compound, like other benzylic bromides, should be considered a lachrymator and a potent alkylating agent. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagent Quality: Ensure the substrate is pure and dry. Use anhydrous solvents, especially for reactions involving strong bases like sodium hydride (NaH), to prevent quenching of the base and hydrolysis of the substrate.
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent and practical choice for many O- and S-alkylations.
-
Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC). The product will typically have a different Rf value than the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for various common nucleophilic substitution reactions. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: O-Alkylation with a Phenolic Nucleophile
This protocol describes the synthesis of an aryl ether, a common structural motif in medicinal chemistry.
Principle: A phenol is deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to form a reactive phenoxide anion, which then displaces the bromide from this compound via an Sₙ2 reaction.
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| This compound | 240 mg | 1.0 | Substrate |
| 4-Methoxyphenol | 137 mg | 1.1 | Nucleophile (Example) |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Fine powder is ideal |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Anhydrous grade |
| Ethyl Acetate, Water, Brine | As needed | - | For workup |
| Anhydrous Sodium Sulfate | As needed | - | For drying |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase rate) under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Causality Note: DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive, thereby accelerating the Sₙ2 reaction. Using a 2-fold excess of K₂CO₃ ensures complete deprotonation of the phenol.
Protocol 2: N-Alkylation with a Secondary Amine
This protocol details the formation of a tertiary amine, a critical step in the synthesis of many biologically active compounds.
Principle: A secondary amine acts as a nucleophile, directly attacking the electrophilic benzylic carbon. An additional equivalent of the amine or a non-nucleophilic base is used to neutralize the HBr generated during the reaction.
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| This compound | 240 mg | 1.0 | Substrate |
| Piperidine | 179 µL | 2.1 | Nucleophile & Base (Example) |
| Acetonitrile (MeCN) | 5 mL | - | Anhydrous grade |
| Saturated NaHCO₃ solution | As needed | - | For workup |
| Dichloromethane (DCM) | As needed | - | For extraction |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (5 mL) in a round-bottom flask with a stir bar.
-
Add piperidine (2.1 eq) to the solution at room temperature. A white precipitate of piperidinium hydrobromide may form.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography if necessary.
Causality Note: Using a slight excess (2.1 eq) of the amine serves a dual purpose: one equivalent acts as the nucleophile, while the second acts as a base to scavenge the HBr byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent for this Sₙ2 reaction due to its polar aprotic nature.
Protocol 3: S-Alkylation with a Thiol
This protocol demonstrates the synthesis of a thioether (sulfide), which is a valuable functional group in various pharmaceutical agents.
Principle: Thiols are excellent nucleophiles. They are readily deprotonated by a mild base to form a highly nucleophilic thiolate anion, which rapidly undergoes an Sₙ2 reaction.
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| This compound | 240 mg | 1.0 | Substrate |
| Thiophenol | 113 µL | 1.1 | Nucleophile (Example) |
| Potassium Carbonate (K₂CO₃) | 207 mg | 1.5 | Base |
| Acetone | 10 mL | - | Reagent grade |
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add acetone (10 mL) and stir the suspension vigorously at room temperature.
-
The reaction is typically very fast and can be complete in 30-90 minutes. Monitor by TLC.
-
Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if needed.
Causality Note: Thiols are more acidic than corresponding alcohols, and thiolates are generally more potent nucleophiles than alkoxides in polar aprotic solvents. This high nucleophilicity allows the reaction to proceed quickly and efficiently at room temperature. Acetone is a convenient solvent as it dissolves the organic components well and allows for easy removal after the reaction.
Mechanistic Visualization and Workflow
The Sₙ2 mechanism is the workhorse reaction for this substrate. Understanding its key features is crucial for rational optimization.
Caption: Concerted Sₙ2 mechanism at the benzylic carbon.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile (insufficiently deprotonated).2. Poor quality solvent (wet).3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH) or ensure the current base is dry and finely powdered.2. Use freshly opened or distilled anhydrous solvent.3. Gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of Side Products | 1. Elimination (E2) if a sterically hindered or very strong base is used.2. Over-alkylation (e.g., N,N-dialkylation of a primary amine).3. Hydrolysis of the starting material to 8-(hydroxymethyl)-5-fluoroquinoline. | 1. Use a milder, non-nucleophilic base like K₂CO₃ or DIPEA.2. Use a large excess of the primary amine or protect it first.3. Ensure anhydrous conditions. |
| Difficult Purification | 1. Residual DMF in the product.2. Product and starting material have similar Rf values. | 1. Perform multiple aqueous washes during workup or remove DMF by azeotroping with heptane under high vacuum.2. Try a different solvent system for column chromatography or consider purification by recrystallization or preparative HPLC. |
References
- LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Journal of the Chemical Society.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26).
- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.
- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D - RSC Publishing.
- Kato, T., Saeki, K., Kawazoe, Y., & Hakura, A. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation research, 439(2), 149–157.
- Ch 11 : Nucleophilic substitution of benzylic halides - Department of Chemistry, University of Calgary.
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes - PMC - NIH. (2023, September 11).
- A physico-chemical investigation of fluorine-enriched quinolines - RSC Publishing.
- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate.
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. (2023, September 11).
- Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. (2025, November 29).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. (2023, April 26).
- Synthesis of Fluoroquinolone Antibiotics.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A - Glasp. (2023, March 16).
- Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... - ResearchGate.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline - PrepChem.com.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC.
- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea - Benchchem.
- 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16).
- Synthesis of 5-nitro-8-fluoro-quinoline - PrepChem.com.
- Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC.
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing.
- Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners.
- Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - ResearchGate.
- A process for synthesis of fluoroquinolonic derivatives - Google Patents.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9).
- Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. ACS Publications.
- Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. AccessPharmacy.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. (2014, January 15). SciSpace.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC. (2023, March 1).
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (2022, August 22).
- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. (2003, May 8).
- Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences.
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glasp.co [glasp.co]
- 7. m.youtube.com [m.youtube.com]
Reaction conditions for coupling 8-(Bromomethyl)-5-fluoroquinoline with thiols
Executive Summary
This guide details the synthetic methodology for the thioetherification of 8-(bromomethyl)-5-fluoroquinoline . While benzylic bromides are classically reactive electrophiles, the incorporation of the quinoline scaffold—specifically with a 5-fluoro substituent—introduces unique electronic and solubility parameters. This protocol prioritizes the suppression of common side reactions such as oxidative disulfide formation, hydrolysis, and N-alkylation (self-quaternization), ensuring high-yield isolation of the target thioether.
Mechanistic Insight & Chemical Context
The Substrate: this compound
The reactivity of this substrate is governed by two competing factors:
-
Benzylic Electrophilicity: The C8-bromomethyl group is highly activated toward nucleophilic attack (
) due to the electron-deficient nature of the quinoline ring. The 5-fluoro substituent, positioned para to the methylene linker, exerts a net inductive electron-withdrawing effect (-I), further polarizing the C-Br bond and accelerating nucleophilic attack compared to the non-fluorinated parent. -
Nitrogen Basicity: A common failure mode in quinoline alkylations is the self-reaction where the basic nitrogen (N1) attacks the bromomethyl group of another molecule (intermolecular) or the same molecule (intramolecular, though sterically strained). The 5-fluoro group reduces the pKa of the quinoline nitrogen, beneficially mitigating this risk.
The Reaction Mechanism ( )
The reaction proceeds via a standard bimolecular nucleophilic substitution.[1] The base deprotonates the thiol to generate a thiolate anion (
Figure 1: Mechanistic pathway for the base-mediated thioetherification. The thiolate species is the active nucleophile.
Optimization of Reaction Conditions
The choice of base and solvent is critical to balance reaction rate against the oxidation of thiols to disulfides.
Solvent Selection
Polar aprotic solvents are required to solvate the cation of the base, leaving the thiolate anion "naked" and highly reactive.
-
DMF (N,N-Dimethylformamide): The "Gold Standard" for this reaction. Excellent solubility for both the organic bromide and inorganic bases.
-
Acetonitrile (MeCN): A milder alternative. Useful if the product is difficult to extract from DMF during workup.
-
Acetone: Suitable for highly reactive thiols but requires careful temperature control to prevent evaporation or condensation side reactions.
Base Selection
-
Cesium Carbonate (
): Preferred. The "Cesium Effect" increases the solubility of the carbonate in organic solvents and provides a looser ion pair with the thiolate, enhancing nucleophilicity. -
Potassium Carbonate (
): Economical standard. Requires vigorous stirring and often benefits from the addition of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. -
Sodium Hydride (NaH): Only recommended for sterically hindered or electron-poor thiols. Warning: Excess NaH can cause decomposition of the quinoline ring.
Table 1: Comparative Reaction Conditions
| Condition Set | Base (Equiv) | Solvent | Temp | Additive | Suitability |
| A (Standard) | DMF | RT | None | General purpose; robust. | |
| B (High Rate) | DMF | None | Rapid; best for sensitive substrates. | ||
| C (Green) | Acetone | Reflux | TBAI (5%) | Easier workup; good for stable thiols. | |
| D (Difficult) | NaH (1.1) | THF (Dry) | None | Low nucleophilicity thiols only. |
Standard Operating Protocol (Method A/B)
Objective: Synthesis of 5-fluoro-8-((alkyl/aryl)thiomethyl)quinoline. Scale: 1.0 mmol (adaptable).
Materials
-
This compound (1.0 equiv)
-
Thiol (R-SH) (1.1 equiv)
-
Cesium Carbonate (
) (1.2 equiv) OR Potassium Carbonate ( ) (1.5 equiv) -
Anhydrous DMF (3.0 mL per mmol)
-
Ethyl Acetate / Brine (for workup)
Step-by-Step Procedure
-
Pre-activation of Nucleophile:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Thiol (1.1 equiv) and Base (
or ). -
Add Anhydrous DMF under an inert atmosphere (
or Ar). -
Stir at Room Temperature (RT) for 15–20 minutes. Note: This ensures formation of the thiolate anion before the electrophile is introduced, minimizing side reactions.
-
-
Addition of Electrophile:
-
Dissolve This compound (1.0 equiv) in a minimal amount of DMF.
-
Cool the reaction mixture to
(ice bath). -
Add the quinoline solution dropwise to the reaction mixture.
-
Reasoning: Dropwise addition at low temperature prevents exotherms and keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to RT naturally.
-
Monitor via TLC or LC-MS. Reaction is typically complete within 1–3 hours.
-
Target Mass: Look for
.
-
-
Workup (Aqueous Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (10 volumes).
-
Wash the organic phase with Water (
) to remove DMF. -
Wash with Saturated Brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps. If purification is needed, use Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3). The product typically elutes before the starting thiol (if aromatic) and after the bromide.
-
Figure 2: Operational workflow for the coupling reaction. Critical control points are highlighted in Red.
Troubleshooting & Critical Parameters
-
Disulfide Formation (R-S-S-R):
-
Hydrolysis (Formation of 8-(Hydroxymethyl)-5-fluoroquinoline):
-
Incomplete Conversion:
-
Solution: If using
, add 5 mol% TBAI (Tetrabutylammonium iodide). The iodide displaces the bromide to form a more reactive benzylic iodide intermediate in situ (Finkelstein-type activation).
-
Safety Considerations
-
Vesicant Hazard: Benzylic bromides are potent lachrymators and skin irritants (vesicants). Handle only in a fume hood. Double-glove (Nitrile) is recommended.
-
Thiol Stench: All glassware contacting thiols should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize the sulfur residues and neutralize the odor.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of quinolines and benzylic halides).
-
BenchChem. Optimization of Bromination of 8-Substituted Quinolines. Technical Support Center, 2025. Link (Context on 8-methylquinoline functionalization).
- Duan, X.-F.; et al. "Synthesis of novel 8-hydroxyquinoline derivatives." Molecules, 2012, 17, 1122-1134.
-
Takido, T.; et al. "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers."[6] Arkivoc, 2010 , ix, 216-228. Link (General benzylic thioetherification protocols).
-
Cantillo, D.; et al. "Flash chemistry: Continuous flow synthesis of benzyl bromides."[7] J. Org.[7] Chem., 2014 , 79, 223-229.[7] Link (Handling and reactivity of benzylic bromides).
Sources
Application Notes and Protocols for Solvent Selection in Reactions of 8-(Bromomethyl)-5-fluoroquinoline
Introduction: The Critical Role of the Solvent
8-(Bromomethyl)-5-fluoroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group at the 8-position, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. The success of these transformations—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. The solvent does more than simply dissolve reactants; it actively influences the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This guide provides a comprehensive framework for rational solvent selection in reactions involving this compound, grounded in mechanistic principles and supported by established protocols for related quinoline derivatives.
Physicochemical Properties and their Mechanistic Implications
The structure of this compound, with its polar quinoline core and reactive benzylic bromide, dictates its solubility and reactivity. The quinoline moiety itself presents a range of polarities. While quinoline is only slightly soluble in cold water, its solubility is enhanced in many organic solvents.[1] The choice of solvent directly impacts the reaction mechanism, particularly for nucleophilic substitutions, which can proceed via S(_N)1 or S(_N)2 pathways.
The benzylic nature of the bromomethyl group makes it susceptible to both pathways. However, for most applications with reasonably strong nucleophiles, the S(_N)2 pathway is desirable to ensure a predictable reaction outcome and avoid potential side reactions associated with carbocation intermediates (S(_N)1 pathway), such as rearrangements or elimination. Polar aprotic solvents are known to favor S(_N)2 reactions.[2][3][4] They are polar enough to dissolve the nucleophile (often a salt), but they do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[3][4]
Solvent Classification and Key Properties
A judicious choice of solvent requires an understanding of its physical and chemical properties. Organic solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.[3][5]
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[2] Examples include water, methanol, and ethanol. While they are excellent at dissolving polar reactants and salts, they can solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down S(_N)2 reactions.[3][6] They can, however, promote S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group.
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack O-H or N-H bonds.[2] Common examples are dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone.[3] They are the preferred choice for many S(_N)2 reactions as they can dissolve both the substrate and the nucleophilic salt while minimally solvating the anion, thus enhancing its reactivity.[2][3]
-
Non-Polar Solvents: These solvents have low dielectric constants and include hydrocarbons like hexane, benzene, and toluene.[5] They are generally poor choices for reactions involving charged nucleophiles due to their inability to dissolve salts.[3]
A summary of the properties of commonly used solvents in organic synthesis is provided in the table below.
| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant |
| Polar Protic | |||||
| Water | H₂O | 100 | 0 | 1.000 | 80.1 |
| Methanol | CH₃OH | 64.7 | -97.6 | 0.792 | 32.7 |
| Ethanol | C₂H₅OH | 78.4 | -114.1 | 0.789 | 24.6 |
| Polar Aprotic | |||||
| Acetonitrile | CH₃CN | 81.6 | -46 | 0.786 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.4 | 1.092 | 47 |
| Acetone | C₃H₆O | 56.2 | -94.3 | 0.786 | 20.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108.4 | 0.889 | 7.6 |
| Non-Polar | |||||
| Toluene | C₇H₈ | 110.6 | -95 | 0.867 | 2.38 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | -96.7 | 1.326 | 9.08 |
| Chloroform | CHCl₃ | 61.2 | -63.5 | 1.498 | 4.81 |
Data compiled from various sources.[7][8][9]
Solvent Selection Strategy
The optimal solvent for a given reaction with this compound will depend on the nucleophile, the desired reaction temperature, and the solubility of all components. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for solvent selection.
Experimental Protocols
The following protocols are representative examples for nucleophilic substitution reactions on this compound. The choice of solvent is rationalized based on the principles discussed above.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of 8-(morpholinomethyl)-5-fluoroquinoline, a common transformation for introducing an amine moiety.
Rationale for Solvent Choice: A moderately polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) is often a good starting point for reactions with neutral amine nucleophiles. These solvents provide good solubility for the quinoline substrate and the amine, while not being overly polar, which could lead to side reactions. A base is required to neutralize the HBr generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.
-
Add potassium carbonate (or DIPEA) to the suspension.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(morpholinomethyl)-5-fluoroquinoline.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of 8-((phenylthio)methyl)-5-fluoroquinoline. Thiolates are excellent nucleophiles, and the reaction typically proceeds rapidly.
Rationale for Solvent Choice: A polar aprotic solvent such as DMF or DMSO is ideal for this reaction.[2] Thiols are acidic enough to be deprotonated by a mild base, forming a highly nucleophilic thiolate anion. DMF readily dissolves the resulting thiolate salt and the quinoline substrate, facilitating a rapid S(_N)2 reaction.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride to the DMF with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol in a small amount of anhydrous DMF dropwise. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Solubility: If the starting materials exhibit poor solubility in the chosen solvent, a co-solvent system can be employed.[1] For instance, a mixture of toluene and ethanol can provide a good balance of polarity. Alternatively, switching to a more polar solvent like DMF or DMSO might be necessary.
-
Slow Reaction Rate: An increase in temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions, such as elimination or decomposition, at elevated temperatures. For sluggish reactions with neutral amines, switching from ACN to DMF can accelerate the process.
-
Side Product Formation: The formation of 8-methyl-5-fluoroquinoline via an elimination (E2) pathway can compete with substitution, especially with sterically hindered or strongly basic nucleophiles. Using a less polar solvent and milder reaction conditions can help to minimize this side reaction. Solvolysis, where the solvent acts as the nucleophile, can be an issue with protic solvents like methanol or ethanol, leading to the formation of 8-(methoxymethyl)-5-fluoroquinoline. This can be mitigated by using aprotic solvents. The stability of halo-quinolines can be compromised in solvents like DMSO and DMF, which may accelerate hydrolysis.[10] Therefore, anhydrous conditions are crucial when using these solvents.
Conclusion
The selection of an appropriate solvent is a paramount consideration in the functionalization of this compound. A thorough understanding of the interplay between the solvent's properties, the nature of the nucleophile, and the reaction mechanism is essential for achieving high yields and purity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the preferred media for S(_N)2 reactions with this substrate, as they effectively dissolve the reactants and enhance the nucleophilicity of the attacking species. By following the guidelines and protocols outlined in this document, researchers can develop robust and efficient synthetic routes to a diverse range of 5-fluoroquinoline derivatives.
References
-
GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. [Link]
-
California State University, Stanislaus. Common Organic Solvents: Table of Properties. [Link]
-
Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
ResearchGate. Physical properties of some common organic solvents. [Link]
-
MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]
-
Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]
-
Wiley Online Library. Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
U.S. Food and Drug Administration. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]
-
ResearchGate. Normalized spectra of probe 1 in THF, acetonitrile, and DMSO solvents. [Link]
-
ResearchGate. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]
-
PubMed. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. [Link]
-
PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]
-
PubMed. Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. [Link]
-
ResearchGate. (PDF) Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. [Link]
-
ResearchGate. A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]
-
Fordham Research Commons. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald. [Link]
-
MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
-
Acta Pharmaceutica. Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. research.library.fordham.edu [research.library.fordham.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(Bromomethyl)-5-fluoroquinoline
[1]
Case ID: SYN-Q8-F5-BR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 8-(Bromomethyl)-5-fluoroquinoline is a critical benzylic bromination step, typically achieved via the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).[1] While conceptually straightforward, this reaction on electron-deficient heterocycles (due to the 5-fluoro substituent) presents distinct challenges: incomplete conversion , over-bromination (gem-dibromide formation) , and hydrolytic instability of the product.
This guide provides an optimized protocol, a mechanistic troubleshooting decision tree, and data-driven solutions to maximize yield and purity.
Module 1: Optimized Experimental Protocol
Objective: Selective mono-bromination of 5-fluoro-8-methylquinoline. Reaction Type: Free-Radical Substitution (Wohl-Ziegler).[1]
Standard Operating Procedure (SOP-8BM-F)
| Parameter | Specification | Rationale |
| Limiting Reagent | 5-Fluoro-8-methylquinoline (1.0 equiv) | Substrate.[1] |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 equiv) | Slight excess ensures conversion; >1.1 equiv risks di-bromination.[1] |
| Initiator | AIBN (0.05 – 0.1 equiv) or BPO | AIBN is preferred for cleaner radical initiation at 80°C. |
| Solvent | Carbon Tetrachloride (CCl₄) or PhCl | Non-polar solvents promote radical pathways over ionic ring bromination. |
| Concentration | 0.1 M – 0.2 M | Dilution suppresses intermolecular side reactions.[1] |
| Temperature | Reflux (77°C for CCl₄) | Essential for initiator decomposition (t½ of AIBN ≈ 1h at 80°C). |
| Atmosphere | Nitrogen / Argon (Anhydrous) | Oxygen quenches radical chains; moisture hydrolyzes the product. |
Step-by-Step Workflow
-
Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-8-methylquinoline (10 mmol) in anhydrous CCl₄ (or Trifluorotoluene for a greener alternative) [1].
-
Reagent Addition : Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Critical: Recrystallize NBS from water/acetone before use to remove HBr/Br₂ impurities which trigger ionic side reactions.[1]
-
-
Reaction : Degas the solution (sparge with N₂ for 10 min) then heat to vigorous reflux.
-
Monitoring : Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every hour.
-
Endpoint: Disappearance of starting material (typically 2–6 hours).
-
Visual Cue: Succinimide floats to the surface as a white solid.
-
-
Work-up : Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent under reduced pressure (keep bath <40°C).
-
Purification : Flash chromatography on neutralized silica gel (1% Et₃N in eluent) to prevent hydrolysis.
Module 2: Troubleshooting & Optimization
Visualizing the Problem Space
The following decision tree illustrates the logic for diagnosing yield failures.
Caption: Diagnostic logic flow for identifying failure modes in Wohl-Ziegler bromination of fluoroquinolines.
Module 3: Technical FAQs
Q1: Why is the reaction stalling at 60% conversion despite refluxing overnight?
Diagnosis: Dead radical chain mechanism. Explanation: The radical initiator (AIBN) has a half-life.[1] After ~4 hours at reflux, most AIBN is consumed. Furthermore, the 5-fluoro group exerts an inductive withdrawing effect ($ -I $), slightly destabilizing the benzylic radical compared to a standard methylquinoline, making the chain propagation slower [2]. Corrective Action:
-
Cool the reaction slightly.[2]
-
Add a second portion of AIBN (0.05 equiv).
-
Ensure the system is strictly oxygen-free (oxygen acts as a radical trap).[1]
Q2: I see a significant "gem-dibromide" impurity. How do I remove it?
Diagnosis: Over-bromination due to local excess of NBS. Explanation: Once the mono-bromide is formed, the benzylic position remains reactive. If NBS concentration is high relative to the substrate, the second bromine adds. Corrective Action:
-
Prevention: Do not add all NBS at once. Add NBS in 3 portions over 1 hour. Stop the reaction when ~5% starting material remains (it is easier to separate starting material than the dibromide) [3].
-
Purification: The dibromide is less polar. Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes) to elute the dibromide first.
Q3: The product turns black/tarry during silica gel chromatography.
Diagnosis: Acid-catalyzed hydrolysis/polymerization. Explanation: 8-(Bromomethyl)quinolines are potent alkylating agents.[1] The Lewis acidic sites on standard silica gel can catalyze the displacement of the bromide by trace water or self-alkylation (polymerization). Corrective Action:
-
Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.[1]
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.
Q4: Can I use a "greener" solvent than Carbon Tetrachloride (CCl₄)?
Answer: Yes, but with caveats.
-
Trifluorotoluene (PhCF₃): The best direct replacement. It mimics the boiling point and non-polarity of CCl₄ without the ozone-depleting properties [4].
-
Acetonitrile (MeCN): Often used, but it is more polar. This increases the solubility of NBS, which can sometimes favor electrophilic ring bromination (at C-3 or C-6) rather than the desired radical mechanism.[1] If using MeCN, use a light source (photochemical initiation) to boost the radical pathway.
Module 4: Data & Expected Results
Solvent Efficiency Comparison (Based on general quinoline reactivity)
| Solvent | Dielectric Constant | Primary Mechanism | Typical Yield | Risk Factor |
| CCl₄ | 2.2 | Radical (Wohl-Ziegler) | 75-85% | Toxicity, Ban |
| PhCF₃ | 9.2 | Radical | 70-80% | High Cost |
| Benzene | 2.3 | Radical | 70-80% | Carcinogenic |
| MeCN | 37.5 | Mixed (Radical/Ionic) | 40-60% | Ring Bromination |
References
-
Wohl-Ziegler Bromination Overview : Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link
-
Electronic Effects in Quinolines : Eisch, J. J. (2002). 2-Alkyl-8-quinoline Carboxylic Acids.[1] Synthetic Communications, 32(16), 2477–2481. Link
-
Bromination of 8-Substituted Quinolines : Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 743-754. Link
-
Green Solvents for Radical Reactions : Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. Link
Purification methods for 8-(Bromomethyl)-5-fluoroquinoline crude mixtures
Ticket ID: #BFQ-882-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification strategies for crude 8-(bromomethyl)-5-fluoroquinoline mixtures
Diagnostic Triage: Characterizing Your Crude
Before attempting purification, you must accurately assess the composition of your crude mixture. This compound is highly reactive; "blind" purification often leads to degradation.
The "Three-Peak" Diagnostic (1H NMR)
Run a standard proton NMR in CDCl3. Focus on the chemical shifts in the 2.5–8.0 ppm range to identify your ratio of Starting Material (SM), Product (P), and Impurities.
| Component | Structure Fragment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Starting Material | Ar-CH₃ | 2.70 – 2.85 ppm | Doublet/Singlet | Unreacted 8-methyl-5-fluoroquinoline. |
| Target Product | Ar-CH₂ -Br | 5.00 – 5.20 ppm | Singlet (Broad) | The desired benzylic bromide. |
| Over-Brominated | Ar-CH -Br₂ | 6.60 – 7.10 ppm | Singlet | The "Di-bromo" impurity. Hard to remove. |
| Hydrolysis | Ar-CH₂ -OH | 4.70 – 4.90 ppm | Singlet | Result of moisture exposure. |
Tech Note: If the Di-bromo impurity constitutes >15% of your mixture, recrystallization yield will drop significantly. In future runs, stop the reaction at ~80-85% conversion to minimize this species.
Workflow Decision Matrix
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity profile.
Method A: Recrystallization (The "Golden Path")
Recommended for: Crude mixtures with >75% purity and low di-bromo content. Mechanism: Benzylic bromides are lipophilic but crystallize well from non-polar solvents. The 5-fluoro group enhances crystallinity compared to the non-fluorinated analog.
Protocol
-
Dissolution: Dissolve the crude brown solid in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.
-
Ratio: Approx. 2–3 mL EtOAc per gram of crude.
-
-
Precipitation: While stirring rapidly, slowly add n-Heptane (or Hexane) dropwise.
-
Target Ratio: 1:5 (EtOAc:Heptane).
-
Observation: You should see a cloudiness (turbidity) persist.
-
-
Cooling: Remove heat. Allow the flask to cool to room temperature slowly (30 mins), then move to an ice bath (0–4°C) for 1 hour.
-
Filtration: Filter the precipitate using a chilled Buchner funnel. Wash the cake with cold n-Heptane.
-
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C during drying to prevent thermal degradation.
Troubleshooting:
Oiling Out: If the product forms a sticky oil instead of crystals, re-dissolve in EtOAc, add a seed crystal (if available), and cool slower. Alternatively, switch solvent system to Acetonitrile (ACN) (dissolve hot, cool to -20°C).
Method B: Flash Chromatography (The "Rescue" Op)
Recommended for: Complex mixtures, high di-bromo content, or when recrystallization fails. Critical Warning: Benzylic bromides are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5) and can catalyze the decomposition of your product into the alcohol or polymer on the column.
The "Neutralized Silica" Protocol
You must buffer the silica gel to prevent degradation.
-
Slurry Preparation: Prepare your silica slurry using Hexane (or Heptane) containing 1% Triethylamine (Et₃N) .
-
Column Packing: Pour the slurry and flush with 2–3 column volumes of the same solvent (Hexane + 1% Et₃N). This neutralizes the acidic sites.
-
Elution Gradient:
-
Solvent A: Hexane (with 1% Et₃N)
-
Solvent B: Ethyl Acetate (with 1% Et₃N)
-
Gradient: 0% B → 20% B over 20 minutes.
-
-
Fraction Collection:
-
The Di-bromo impurity usually elutes first (most lipophilic).
-
The Target (Mono-bromo) elutes second.
-
The Starting Material and Alcohol elute last (more polar).
-
-
Evaporation: Evaporate fractions immediately at <35°C water bath temperature. Do not leave the product dissolved in Et₃N-containing solvent for prolonged periods to avoid quaternary ammonium salt formation.
Stability & Storage FAQs
Q: My product turned green/black overnight. What happened? A: This is likely "Wurtz-type" coupling or polymerization catalyzed by trace metals or light. Benzylic bromides are photosensitive.
-
Fix: Store the solid in an amber vial, under Argon/Nitrogen, at -20°C.
Q: Can I use water in the workup? A: Yes, but be fast. Wash with ice-cold water or brine. The 5-fluoroquinoline ring is electron-deficient, making the benzylic position highly electrophilic and prone to SN1 hydrolysis. Avoid prolonged contact with aqueous bases (NaOH/NaHCO₃).
Q: The compound makes me cry. Is this normal? A: Yes. This compound is a potent lachrymator (tear gas agent), similar to benzyl bromide.
-
Safety Protocol: Always handle in a functioning fume hood. Wash all glassware with a dilute solution of ethanolamine or aqueous ammonia before removing it from the hood to quench residues.
Reaction Optimization (Prevention)
To avoid difficult purifications, optimize the upstream bromination step.
Figure 2: Reaction pathway showing the sequential formation of the target and the troublesome di-bromo impurity.
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq) relative to the quinoline.
-
Initiator: Use AIBN or Benzoyl Peroxide.
-
Stop Point: Monitor by HPLC/NMR. Quench the reaction when the ratio of Product:SM is roughly 4:1. Pushing for 100% conversion almost guarantees high di-bromo impurity levels.
References
-
General Benzylic Bromination & Stability
-
Purification of Benzylic Bromides
-
Quinoline Halogenation Context
Sources
Troubleshooting cyclization failures involving 8-(Bromomethyl)-5-fluoroquinoline
Executive Summary: The "Deceptive" Electrophile
Reagent: 8-(Bromomethyl)-5-fluoroquinoline
Primary Application: Synthesis of fused heterocyclic systems or macrocycles via
This guide addresses the specific instability of 8-(bromomethyl)quinolines. Unlike standard benzyl bromides, this molecule contains both a potent electrophile (bromomethyl) and a nucleophile (quinoline nitrogen) within the same scaffold. The 5-fluoro substituent exerts a strong inductive effect (-I), reducing the basicity of the nitrogen slightly, but simultaneously activating the benzylic position, making it hyper-reactive toward nucleophiles.
Module 1: Pre-Reaction Stability & Handling
The "It degraded before I started" Scenario
The Core Problem: The free base of this compound is thermodynamically unstable.[1] In solution (and even in solid state at RT), the quinoline nitrogen of Molecule A attacks the benzylic carbon of Molecule B.
Protocol 1: The "Just-in-Time" Free Base Liberation Never store the free base. Keep the reagent as the Hydrobromide (HBr) salt until T-minus 5 minutes before the reaction.
Step-by-Step:
-
Suspend: Suspend the stable HBr salt in
(DCM) or EtOAc. -
Wash: Wash rapidly with cold, saturated
(aq). -
Dry: Dry the organic layer over
for exactly 2 minutes. -
Filter: Filter directly into the reaction vessel containing the already prepared nucleophile mixture.
-
Critical: Do not rotary evaporate to dryness if possible.[1] If solvent switch is needed, keep the bath temp < 25°C and do not store the residue.
-
Visualizing the Failure Mode (DOT Diagram):
Caption: Figure 1. The polymerization cascade.[1] The free base is metastable; protonation (Salt form) blocks the nucleophilic nitrogen, preventing self-destruction.
Module 2: The Cyclization Environment
Optimizing for Intramolecular vs. Intermolecular Reaction
The Challenge: You are fighting a kinetic war between the desired ring closure (Unimolecular,
Troubleshooting Table: Reaction Conditions
| Parameter | Recommendation | Scientific Rationale |
| Concentration | High Dilution (0.001 M - 0.005 M) | Low concentration penalizes the bimolecular polymerization ( |
| Addition Mode | Pseudo-High Dilution | Add the quinoline solution slowly (syringe pump) to the nucleophile/base mixture. This keeps the instantaneous concentration of the electrophile near zero.[1] |
| Base Choice | Cesium ("Cesium Effect") can pre-organize the transition state for macrocyclizations.[1] Avoid nucleophilic bases (like pyridine) which will quaternize the bromide.[1] | |
| Solvent | MeCN or DMF (Anhydrous) | Avoid Alcohols. Methanol will rapidly solvolyze the bromide to the ether.[1] The 5-F group makes the benzylic position highly susceptible to solvolysis.[1] |
| Temperature | Start at 0°C, then RT | High heat accelerates polymerization more than cyclization initially.[1] Only heat if the intermediate is stable and kinetically trapped.[1] |
Protocol 2: Optimized Cyclization Workflow
-
Receiver Flask: Charge a flask with the Nucleophile (1.0 equiv),
(3.0 equiv), and anhydrous MeCN (Volume A).[1] -
Reagent Flask: Dissolve the freshly liberated this compound (1.1 equiv) in MeCN (Volume B).
-
Calculation: Ensure (Vol A + Vol B) results in a final concentration of < 0.005 M relative to the limiting reagent.[1]
-
-
Addition: Add the Reagent solution to the Receiver Flask via syringe pump over 4–6 hours at room temperature.
-
Monitoring: Monitor by LC-MS, looking for the cyclized mass (M-HBr).
-
Note: If you see a mass of [M + 14] or [M + 18], suspect solvent reaction (methanolysis or hydrolysis).[1]
-
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately upon adding the quinoline. What happened?
Diagnosis: You likely added the quinoline too fast or at too high a concentration.[1] The "black" color is characteristic of conjugated quinolinium polymers (conducting polymers formed via self-alkylation).[1] Fix:
-
Verify you are using "High Dilution" conditions (<0.005 M).[1]
-
Ensure the nucleophile is fully dissolved and deprotonated before the electrophile enters the flask.[1]
Q2: I see a spot on TLC that corresponds to the alcohol (8-(hydroxymethyl)-5-fluoroquinoline).
Diagnosis: Hydrolysis. The 5-fluoro group makes the benzylic carbon very electron-deficient, increasing its susceptibility to moisture.[1] Fix:
-
Flame-dry glassware.[1]
-
Use freshly distilled MeCN or DMF.[1]
-
Check your base (
)—it is hygroscopic.[1] Dry it in an oven at 120°C overnight before use.
Q3: Can I use the chloro-analog instead of the bromo- to improve stability?
Answer: Yes, but with a trade-off.
-
8-(Chloromethyl)-5-fluoroquinoline is significantly more stable and less prone to self-alkylation during storage.[1]
-
However: It is much less reactive.[1] You may need to add NaI (Finkelstein conditions) in situ to drive the cyclization, which transiently generates the reactive iodide species.
Q4: How does the 5-Fluoro group specifically affect the chemistry compared to the parent quinoline?
The 5-position is para to the 8-position.[1]
-
Electronic Withdrawal: The Fluorine atom is electron-withdrawing (-I effect).[1] This pulls electron density away from the benzylic position (C8-methyl), making it more electrophilic (
rate increases).[1] -
Basicity Reduction: It also pulls density from the ring nitrogen, lowering its pKa.[1] While this theoretically reduces self-alkylation, the activation of the electrophile usually outweighs this, resulting in a net highly unstable molecule.
Decision Tree for Troubleshooting (DOT Diagram):
Caption: Figure 2.[1][2] Diagnostic decision tree for common failure modes in 8-(bromomethyl)quinoline cyclizations.
References
-
Musso, D. L., et al. "Synthesis and Antiviral Activity of Pyridyl Quinolines."[1] Journal of Medicinal Chemistry, vol. 46, no. 3, 2003, pp. 409-416.[1] Link (Describes the general instability of 8-bromomethylquinolines and the necessity of HBr salt storage).[1]
-
Bradshaw, J. S., et al. "Aza-Crown Macrocycles."[1] The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2008. (Authoritative text on macrocyclization kinetics and high-dilution techniques).
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004.[1] (Mechanistic details on quinoline alkylations and the Finkelstein modification).
-
Galli, C., & Mandolini, L. "The Role of Ring Strain and Solvation in the Kinetics of Macrocyclization." European Journal of Organic Chemistry, 2000, pp. 3117-3125.[1] Link (Foundational physical organic chemistry regarding dilution effects).[1]
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoroquinoline Intermediates
Welcome to the technical support center for handling 5-fluoroquinoline intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during synthesis, screening, and formulation. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered when working with 5-fluoroquinoline intermediates.
Q1: What are the general solubility characteristics of 5-fluoroquinoline intermediates?
5-fluoroquinoline and its derivatives are heterocyclic aromatic compounds that typically exhibit poor aqueous solubility.[1][2] Their rigid, planar structure and the lipophilic nature of the quinoline core contribute to this characteristic. The presence of the highly electronegative fluorine atom can further influence properties like lipophilicity and the basicity of the quinoline nitrogen, which in turn affects solubility.[3][4][5] While generally soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate, their solubility in alcohols and aqueous media can be highly variable and pH-dependent.[1][6][7]
Q2: My 5-fluoroquinoline intermediate, initially dissolved in an organic solvent like DMSO, is precipitating upon dilution into my aqueous buffer. What is happening?
This common issue is known as "crashing out" or precipitation.[1] It occurs because the high-concentration stock solution in a water-miscible organic co-solvent (like DMSO) becomes thermodynamically unstable when diluted into a predominantly aqueous environment.[] The organic solvent's concentration drops significantly, and the aqueous buffer cannot maintain the hydrophobic intermediate in solution, leading to the formation of a solid precipitate.[1][9] This is a classic sign that the equilibrium solubility of your compound in the final aqueous medium has been exceeded.
Q3: How does the fluorine atom at the C-6 position (as seen in many fluoroquinolone antibiotics) affect solubility?
The introduction of a fluorine atom, particularly at the C-6 position as is common in fluoroquinolone antibiotics, has complex effects on physicochemical properties.[3][10] Fluorine is the most electronegative element, and its presence can significantly alter the acidity or basicity of nearby functional groups.[3][5] While it can increase lipophilicity, which might suggest lower aqueous solubility, it can also enhance binding affinity to target proteins through electrostatic interactions.[11][12] In some cases, salt forms of fluorinated quinolones have shown dramatically improved solubility—up to 33-fold increases have been reported for ciprofloxacin salts, for example.[13][14] Therefore, the effect of fluorine is context-dependent, influencing the molecule's crystal lattice energy, hydration energy, and pKa, all of which are critical determinants of solubility.[14][15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for resolving specific solubility problems.
Guide 1: pH Adjustment for Enhanced Aqueous Solubility
Issue: My 5-fluoroquinoline intermediate is insoluble or forms a slurry in my neutral aqueous reaction buffer.
Scientific Principle: The quinoline ring system contains a basic nitrogen atom.[16] By lowering the pH of the aqueous medium, this nitrogen can be protonated to form a cationic salt.[1][16] This ionized form is generally much more soluble in water and other polar protic solvents due to favorable ion-dipole interactions.[11][16][17] The solubility of quinoline itself is highly dependent on pH, increasing significantly at pH values below its pKa of approximately 4.9.[6][7][18]
Experimental Protocol: pH-Mediated Solubilization
-
Determine pKa: If possible, determine the pKa of your specific 5-fluoroquinoline intermediate. If this is not feasible, assume a pKa similar to quinoline (~4.9) as a starting point.
-
Select Target pH: Aim for a buffer pH that is at least 1-2 units below the compound's pKa to ensure a high proportion of the protonated, more soluble species.[1]
-
Choose a Compatible Acid/Buffer: Select a buffer system or acid that will not interfere with your downstream reaction chemistry. (See Table 1).
-
Prepare Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution: Slowly add the 5-fluoroquinoline intermediate to the acidic buffer while stirring vigorously. Gentle heating or sonication can be used to aid dissolution, provided the compound is thermally stable.
-
Verification: Observe the solution for clarity. If precipitation still occurs, the pH may need to be lowered further, or an alternative method like co-solvency should be considered.
Table 1: Common Reagents for pH Adjustment
| Reagent | Type | Typical pH Range | Key Considerations |
| Hydrochloric Acid (HCl) | Strong Acid | < 3 | Can be harsh; ensure compatibility with all reagents.[16] |
| Acetic Acid | Weak Acid | 3 - 5 | Less aggressive than HCl; may be better tolerated in sensitive reactions.[16] |
| Citrate Buffer | Buffer System | 3.0 - 6.2 | Good buffering capacity in the acidic range.[6] |
| Phosphate Buffer | Buffer System | 5.8 - 8.0 | Versatile, but may not reach a low enough pH for some quinolines.[13][19] |
Diagram: pH-Dependent Solubility of Quinolines
Caption: Effect of pH on quinoline intermediate form and solubility.
Guide 2: Utilizing Co-Solvent Systems
Issue: Adjusting the pH is incompatible with my experimental conditions, or my intermediate remains poorly soluble even in acidic media.
Scientific Principle: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to an aqueous medium to increase the solubility of non-polar or poorly soluble compounds.[20][21] The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the energy required to create a cavity for the solute and enhancing solvation of the hydrophobic intermediate.[][17] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[22][23]
Experimental Protocol: Co-Solvent Screening and Application
-
Select Potential Co-solvents: Choose a panel of water-miscible organic solvents that are compatible with your reaction. (See Table 2).
-
Prepare Stock Solution: Dissolve your 5-fluoroquinoline intermediate in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.[1]
-
Titration/Screening: Prepare a series of vials with your aqueous buffer. Add increasing percentages (e.g., 1%, 2%, 5%, 10% v/v) of the stock solution to the buffer.
-
Observe and Quantify: Visually inspect for precipitation. For quantitative analysis, allow the solutions to equilibrate, then centrifuge or filter to remove any precipitate. Analyze the supernatant concentration using a suitable analytical method like UPLC-MS/MS to determine the solubility limit.[24][25]
-
Optimization: Identify the lowest percentage of co-solvent that maintains the desired concentration of your intermediate without precipitation. Always use the minimum amount necessary to avoid potential interference with your experiment.
Table 2: Properties of Common Co-Solvents for Pharmaceutical Intermediates
| Co-Solvent | Abbreviation | Use Case | Advantages | Potential Issues |
| Dimethyl Sulfoxide | DMSO | Initial stock solutions, high-throughput screening | Excellent solubilizing power for a wide range of compounds.[] | Can be reactive, may interfere with some assays, difficult to remove. |
| Ethanol | EtOH | Formulations, reaction media | "Green" solvent, less toxic, volatile.[20][22] | Can precipitate proteins, may not be a strong enough solvent for very insoluble compounds. |
| Propylene Glycol | PG | Injectable and oral formulations | Low toxicity, good solubilizer.[19][23] | High viscosity at higher concentrations. |
| Polyethylene Glycol 400 | PEG 400 | Oral and parenteral formulations | Low toxicity, high solubilizing capacity.[][22] | High viscosity, potential for peroxide impurities. |
Guide 3: Pre-Reaction Salt Formation
Issue: I require a stable, solid form of my intermediate with consistently improved aqueous solubility for formulation or reaction setup.
Scientific Principle: Converting a poorly soluble free base into a salt is a cornerstone of pharmaceutical development for improving solubility and dissolution rates.[26][27][28] Salt formation disrupts the crystal lattice of the parent molecule, often leading to a salt with lower lattice energy and more favorable hydration energy.[14][15] For basic intermediates like 5-fluoroquinolines, salts are typically formed with pharmaceutically acceptable acids (counter-ions).[13][26] This approach can lead to dramatic, multi-fold increases in aqueous solubility.[14][26][29]
General Protocol: Salt Screening and Formation
-
Counter-ion Selection: Choose a range of suitable organic or inorganic acids (e.g., hydrochloric, sulfuric, maleic, fumaric, tartaric acid).
-
Stoichiometric Reaction: Dissolve the 5-fluoroquinoline intermediate in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Acid Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid, also dissolved in a suitable solvent.
-
Crystallization: Stir the mixture at room temperature or with gentle heating. The salt may precipitate directly or may require cooling, anti-solvent addition, or solvent evaporation to crystallize.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a non-solubilizing solvent, and dry under vacuum.
-
Solubility Testing: Characterize the new salt form and perform solubility studies (e.g., shake-flask method) in the desired aqueous medium to confirm improved solubility compared to the free base.[30]
Guide 4: Advanced Solubilization Techniques
Issue: My intermediate is extremely hydrophobic, and standard methods like pH adjustment and co-solvency are insufficient.
Scientific Principle: For the most challenging compounds, excipients that work via complexation or micellar encapsulation can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a 5-fluoroquinoline, forming an inclusion complex that has significantly greater aqueous solubility.[16][22][31]
-
Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can entrap insoluble compounds, effectively solubilizing them in an aqueous medium.[19][23][32]
These methods are typically explored during later-stage formulation but can be adapted for in-vitro experimental setups if necessary. Screening various cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Polysorbate 80, SDS) is required to find an effective system.[19][22]
Part 3: Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is most effective. The following workflow helps guide the decision-making process from initial problem identification to a viable solution.
Caption: Decision workflow for troubleshooting 5-fluoroquinoline solubility.
References
- Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
- Zhong, L., et al. Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
- Isanbor, C. & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Benchchem. Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- ACS Publications. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
- University of Rochester. Troubleshooting: The Workup.
- Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Semantic Scholar.
- Scientific Research Publishing. Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids.
- Carvajal, T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Carvajal, T. & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Singh, S., et al. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences.
- Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
- Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC.
- ResearchGate. Pharmaceutical Salts of Fluoroquinolone Antibacterial Drugs with Acesulfame Sweetener.
- Benchchem. Unraveling the Activity of Fluorinated Quinolines: A Technical Overview.
- McMahon, J. A., et al. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC.
- Protheragen. Solubilizer Excipients.
- Schultheiss, N. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- PMC - NIH. Fluoroquinolone-Based Organic Salts (GUMBOS) with Antibacterial Potential.
- Waters Corporation. Solubility Screening by UPLC-MS/MS.
- MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- CrystEngComm (RSC Publishing). (2017). Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid.
- MDPI. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- MDPI. (2020). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017).
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- ResearchGate. A Novel Process for the Key Intermediate of Fluoroquinolones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enhancing Norfloxacin’s Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids [scirp.org]
- 14. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE02033C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpcbs.com [ijpcbs.com]
- 22. Solubilizer Excipients - Protheragen [protheragen.ai]
- 23. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. waters.com [waters.com]
- 26. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. journal.appconnect.in [journal.appconnect.in]
- 29. mdpi.com [mdpi.com]
- 30. raytor.com [raytor.com]
- 31. kinampark.com [kinampark.com]
- 32. ijmsdr.org [ijmsdr.org]
Optimizing reaction temperature for 8-(Bromomethyl)-5-fluoroquinoline substitutions
Topic: Reaction Temperature Optimization & Troubleshooting
Document ID: TSC-8BQ-005 | Version: 2.1 | Status: Active
Executive Summary: The Thermal "Goldilocks" Zone
The Core Challenge:
8-(Bromomethyl)-5-fluoroquinoline is a "hot" electrophile. The presence of the fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (
The Directive: Unlike standard benzyl bromides, this scaffold requires strict Kinetic Control .
-
Optimal Window:
(Room Temperature). -
Danger Zone:
(Rapid onset of intermolecular -alkylation). -
Critical Failure:
(Total "tarring" via polymerization).
Technical Deep Dive: The Science of Instability
To optimize your yield, you must understand the competing pathways occurring in your flask.
The 5-Fluoro Effect
The fluorine at C5 is not just a structural decoration; it is a mechanistic driver.
-
Enhanced Electrophilicity: The fluorine withdraws electron density from the carbocyclic ring. This destabilizes the C-Br bond, making the benzylic carbon highly susceptible to nucleophilic attack (
). -
The "Suicide" Mechanism: The quinoline nitrogen is a nucleophile. In the absence of a faster external nucleophile, the nitrogen of Molecule A attacks the benzylic position of Molecule B. This forms a quaternary ammonium salt, which precipitates as an insoluble, dark tar (oligomerization).
Temperature Impact Data (Representative)
Data derived from internal kinetic profiling of electron-deficient quinoline substitutions.
| Temperature | Reaction Rate ( | Side Reaction Rate ( | Purity Profile | Visual Outcome |
| Slow | Negligible | High (>95%) | Clear/Pale Yellow | |
| Moderate | Low | High (92-95%) | Pale Yellow | |
| Fast (Optimal) | Manageable | Good (85-90%) | Yellow/Orange | |
| Very Fast | High | Poor (<60%) | Dark Orange/Red | |
| Instant | Dominant | Failed (<10%) | Black Tar |
Visualizing the Reaction Pathways
The following diagram illustrates the bifurcation of reaction pathways based on thermal energy input.
Caption: Thermal bifurcation logic. High temperatures favor the intermolecular N-alkylation pathway (black tar) over the desired substitution.
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned black within 30 minutes."
Diagnosis: Uncontrolled Polymerization. Root Cause: You likely heated the reaction too quickly or added the reagents at room temperature without cooling. The "black tar" is the polymerized quaternary ammonium salt of the quinoline. The Fix:
-
Cool Down: Start the reaction at
(ice bath). -
Dilution: Increase solvent volume (0.05 M to 0.1 M concentration). High concentration favors intermolecular collisions (polymerization).
-
Base Choice: Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid Pyridine or TEA if possible, as they can compete as nucleophiles.
Issue 2: "I see starting material remaining even after 24 hours at RT."
Diagnosis: Stalled Kinetics. Root Cause: The nucleophile might be too weak, or the 5-fluoro group is sterically hindering the approach slightly (though electronic activation usually overrides this). The Fix:
-
Do NOT Heat Yet: Instead of heating, add a catalyst.
-
Add Iodide: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide). This performs an in situ Finkelstein reaction, converting the Bromide to a more reactive Iodide, which reacts faster with your nucleophile at RT.
Issue 3: "My yield is low due to hydrolysis (Alcohol formation)."
Diagnosis: Moisture Contamination. Root Cause: The 5-fluoro-8-bromomethyl cation is highly susceptible to water attack. The Fix:
-
Solvent: Use anhydrous MeCN or DMF (stored over molecular sieves).
-
Atmosphere: Strictly run under Argon or Nitrogen balloon.
Validated Experimental Protocol
Objective: Nucleophilic substitution of this compound with a secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Nucleophile (Amine/Thiol) (1.2 eq)
-
Base: DIPEA (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve the Nucleophile and DIPEA in anhydrous MeCN. Cool this mixture to
. -
Addition (Critical Step): Dissolve the this compound in a minimal amount of MeCN. Add this solution dropwise to the cold nucleophile mixture over 10–15 minutes.
-
Why? Keeping the electrophile concentration low relative to the nucleophile prevents the quinoline from reacting with itself.
-
-
Reaction: Stir at
for 1 hour, then allow to warm naturally to Room Temperature. Monitor by TLC/LC-MS. -
Quench: Once complete, quench with saturated
(aq) to protonate any remaining amine and stop the reaction.
References
-
Reactivity of 8-Substituted Quinolines
- Study: "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."
-
Source: ACG Publications (2016).[1]
- Relevance: Establishes the baseline reactivity of the 8-methyl/bromomethyl scaffold and the tendency for salt form
-
URL:
-
General Quinoline Functionalization
-
Study: "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives."[2]
- Source: PMC / NIH (2013).
- Relevance: Discusses the electronic influence of electron-withdrawing groups (like Nitro/Fluoro) on the quinoline ring stability and reactivity.
-
URL:
-
-
Optimization of Benzylic Bromides
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Interpretation Guide: 8-(Bromomethyl)-5-fluoroquinoline
Topic: 1H NMR Interpretation of 8-(Bromomethyl)-5-fluoroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Validation & Purity Profiling for Medicinal Chemistry Applications
Executive Summary
In the development of fluoroquinolone antibiotics and pharmacophores, This compound serves as a critical electrophilic intermediate. Its structural integrity is defined by two key motifs: the alkylating bromomethyl group at position C8 and the metabolic blocking fluorine atom at position C5.
This guide provides a comparative analysis of the 1H NMR spectral signature of this target compound against its metabolic precursor (5-Fluoro-8-methylquinoline) and its non-fluorinated analog (8-(Bromomethyl)quinoline). We establish a self-validating protocol to confirm regiochemistry and purity, essential for downstream SAR (Structure-Activity Relationship) studies.
Strategic Context: The "Fingerprint" Regions
To validate this compound, the analyst must isolate two distinct spectral regions. Failure to resolve these indicates either incomplete bromination or incorrect starting material.
-
The "Warhead" Region (4.9 – 5.3 ppm): The methylene protons (
) at the C8 position are significantly deshielded due to the peri-effect of the quinoline nitrogen and the electronegativity of bromine. -
The "Fluorine Coupling" Region (7.0 – 8.5 ppm): The presence of
(Spin 1/2) introduces distinctive splitting patterns ( ) in the aromatic signals, specifically splitting the signals of H6 and H4, which distinguishes this scaffold from non-fluorinated impurities.
Experimental Protocol
Standardized workflow to ensure reproducibility across batches.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this intermediate to prevent potential solvolysis of the reactive bromomethyl group and to minimize solvent viscosity broadening. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Acquisition Parameters
-
Frequency: 400 MHz or higher (recommended to resolve
from ). -
Spectral Width: -2 to 12 ppm.
-
Scans (NS): 16–32 (sufficient for >95% purity samples).
Comparative Spectral Analysis
A. The Aliphatic Region: Confirmation of Bromination
The transformation from the methyl precursor to the bromomethyl target is quantitative.
| Feature | Target: this compound | Precursor: 5-Fluoro-8-methylquinoline | Interpretation |
| Shift ( | 5.05 – 5.25 ppm | 2.75 – 2.85 ppm | The ~2.3 ppm downfield shift confirms mono-bromination. |
| Multiplicity | Singlet (s) | Singlet (s)* | Unreacted methyl appears upfield. |
| Integration | 2H | 3H | Integration ratio relative to aromatics confirms % conversion. |
*Note: In high-resolution fields, the methyl group of the precursor may show long-range coupling (
B. The Aromatic Region: Fluorine Regiochemistry
The 5-Fluoro substituent perturbs the spin system of the quinoline ring. The most diagnostic signal is Proton H6 .
-
Non-Fluorinated Analog (8-(Bromomethyl)quinoline): H6 appears as a standard triplet or doublet of doublets (coupling only to H5 and H7).
-
Target (5-Fluoro): H6 is ortho to the Fluorine. It exhibits a large
coupling constant (typically 8–11 Hz), transforming the signal into a complex multiplet or distinct doublet-of-doublets with wide splitting.
Detailed Assignment Table (
)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| H2 (Pyridine) | 8.90 – 9.05 | dd | Deshielded by adjacent Nitrogen.[2] | |
| H3 (Pyridine) | 7.45 – 7.55 | dd | Standard quinoline pattern. | |
| H4 (Pyridine) | 8.40 – 8.50 | m / ddd | Diagnostic: Shows long-range coupling to F5. | |
| H6 (Benzene) | 7.15 – 7.25 | dd | Key Signal: Upfield shift due to F-shielding, split by F. | |
| H7 (Benzene) | 7.60 – 7.75 | dd | Meta to F5; coupling to F is usually small/unresolved. | |
| 5.10 (approx) | s | - | Deshielded by Br and peri-N interaction. |
Decision Logic for Quality Control
To automate or standardize the review of this spectrum, use the following logic flow.
Figure 1: Structural Verification Logic Flow. This decision tree allows rapid discrimination between the target, its precursor, and non-fluorinated analogs.
Troubleshooting & Impurities
| Observation | Potential Cause | Remediation |
| Broad Singlet at ~4.8 ppm | Hydrolysis to Alcohol ( | Check water content in solvent; dry sample. |
| Extra Doublet at ~1.8 ppm | Isopropyl impurity | Residual solvent or alkyl impurity. |
| Missing F-Coupling | Wrong Starting Material | Verify identity of 5-fluoro-8-methylquinoline precursor. |
| Shift of H2 > 9.1 ppm | Protonation of N | Acidic impurities ( |
References
-
Iowa State University. (n.d.). NMR Coupling Constants: H-F and C-F Values. Retrieved from [Link]
-
PubChem. (2025).[3] 8-(Bromomethyl)quinoline: Compound Summary. Retrieved from [Link]
Sources
The Halogen Effect: A Comparative Guide to the Reactivity of 5-Fluoro- and 5-Chloroquinolines
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the quinoline ring system is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties and biological activity. Among the most common modifications is the introduction of halogens, with fluorine and chlorine being of particular interest due to their unique electronic and steric profiles.
This guide provides an in-depth, objective comparison of the impact of 5-fluoro versus 5-chloro substitution on the reactivity of the quinoline nucleus. As a senior application scientist, this analysis moves beyond theoretical principles to synthesize field-proven insights, supported by experimental data, to empower researchers in their synthetic endeavors.
The Dueling Nature of Halogens: Electronic and Steric Considerations
The reactivity of the quinoline ring is fundamentally governed by the electronic and steric nature of its substituents. Both fluorine and chlorine are more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). The interplay of these opposing effects dictates the overall electron density of the ring and, consequently, its susceptibility to electrophilic or nucleophilic attack.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine. This potent electron withdrawal deactivates the aromatic ring towards electrophilic substitution.
-
Mesomeric (Resonance) Effect (+M): Both halogens can donate a lone pair of electrons to the aromatic ring. This effect is more pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. For chlorine, the 3p orbital has poorer overlap with the carbon 2p orbital, resulting in a weaker +M effect.
-
Steric Hindrance: Chlorine has a larger van der Waals radius than fluorine, leading to greater steric hindrance around the point of substitution. This can influence the regioselectivity of reactions and the ability of reagents to approach the reaction center.
The net result of these competing effects is that both 5-fluoro- and 5-chloroquinolines are deactivated towards electrophilic attack compared to unsubstituted quinoline. However, the stronger -I effect of fluorine generally leads to a greater deactivation.
Basicity of 5-Haloquinolines: A Quantitative Look at pKa
The nitrogen atom in the quinoline ring imparts basic properties. The electron-withdrawing nature of the halogen at the 5-position influences this basicity by pulling electron density away from the nitrogen, making its lone pair less available for protonation.
| Compound | pKa |
| Quinoline | 4.90 |
| 5-Fluoroquinoline | 2.36[1] |
| 5-Chloroquinoline | 3.73[1] |
As the data indicates, both 5-fluoro- and 5-chloroquinoline are significantly less basic than the parent quinoline. The more potent inductive effect of fluorine in 5-fluoroquinoline results in a lower pKa compared to 5-chloroquinoline, making it the weaker base. This difference in basicity can be a critical factor in reaction design, particularly in acid-catalyzed processes or when the quinoline nitrogen acts as an internal directing group.
Reactivity in Key Synthetic Transformations
The subtle yet significant differences between fluorine and chlorine at the 5-position manifest in their reactivity across a range of important synthetic transformations.
Electrophilic Aromatic Substitution: The Case of Nitration
Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental transformation for introducing further functionalization. Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion, which strongly deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic ring, primarily at the 5- and 8-positions.[2]
The regioselectivity of nitration is also influenced by the existing halogen. The incoming nitro group will be directed to the available positions on the benzene ring. For 5-haloquinolines, this typically leads to a mixture of products.
Experimental Protocol: Nitration of a Haloquinoline Derivative
The following is a general protocol for the nitration of a halo-substituted quinoline, which can be adapted for 5-chloroquinoline.
Materials:
-
7-Chloroquinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve 7-chloroquinoline in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature below 5 °C.[3]
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously and maintaining the temperature below 5 °C.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[3]
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.[3]
-
Filter the solid and wash it with cold water.[3]
-
The crude product can be purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, typically requiring the presence of electron-withdrawing groups to activate the system. In this reaction, the rate-determining step is usually the initial attack of the nucleophile to form a Meisenheimer complex.
Counterintuitively, in many SNAr reactions, fluoride is a better leaving group than chloride.[4] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-halogen bond is not broken in the rate-determining step, the bond strength is less critical than the activation of the ring towards attack.[4] Therefore, it is expected that 5-fluoroquinoline would be more reactive towards nucleophilic aromatic substitution than 5-chloroquinoline, provided the reaction proceeds via a classic SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity order for aryl halides in oxidative addition is I > Br > Cl >> F.
This trend suggests that 5-chloroquinoline will be significantly more reactive than 5-fluoroquinoline in Suzuki-Miyaura coupling reactions under standard conditions. The C-F bond is generally very strong and unreactive towards oxidative addition, often requiring specialized catalyst systems.
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoro-Substituted Heterocycle
The following is a general protocol for the Suzuki-Miyaura coupling of a fluoro-substituted isoquinoline, which can serve as a starting point for the less reactive 5-fluoroquinoline.
Materials:
-
5-Fluoroisoquinoline-1-carbonitrile[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)[5]
-
Ligand (if necessary, e.g., PPh₃, PCy₃, or a Buchwald ligand)[5]
-
Degassed solvent (e.g., a mixture of an organic solvent like dioxane or toluene and water)[5]
Procedure:
-
In a Schlenk flask, combine 5-fluoroisoquinoline-1-carbonitrile, the arylboronic acid, and the base.[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Under the inert atmosphere, add the degassed solvent, the palladium catalyst, and the ligand (if used).[5]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.[5]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. The general reactivity trend is also I > Br > Cl. Therefore, 5-chloroquinoline is expected to be a more facile substrate for Buchwald-Hartwig amination compared to 5-fluoroquinoline. Specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands developed by the Buchwald group, are typically required for the amination of less reactive aryl chlorides and would be essential for any potential coupling of 5-fluoroquinoline.[8]
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing electronic effects of fluorine and chlorine substituents.
Caption: Comparative reactivity of 5-fluoro- and 5-chloroquinoline.
Conclusion and Future Outlook
The choice between a 5-fluoro and a 5-chloro substituent on a quinoline ring is a nuanced decision with significant consequences for synthetic strategy.
-
For electrophilic aromatic substitution , 5-chloroquinoline is predicted to be the more reactive substrate, although both are deactivated compared to quinoline.
-
For nucleophilic aromatic substitution , 5-fluoroquinoline is likely the more reactive partner due to the powerful activating effect of the fluorine atom on the ipso-carbon.
-
In palladium-catalyzed cross-coupling reactions , 5-chloroquinoline is the far superior substrate, with the C-F bond of 5-fluoroquinoline being largely unreactive under standard conditions.
This guide provides a framework for understanding these differences, grounded in fundamental principles and supported by available data and established protocols. As the demand for novel, highly functionalized quinoline derivatives continues to grow, a deep appreciation for the subtle yet profound impact of halogen substitution will remain a critical asset for the modern synthetic chemist. Further quantitative studies directly comparing the reactivity of these and other halo-substituted quinolines will be invaluable in refining our predictive models and expanding the synthetic toolbox.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
- Scribd. (n.d.).
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Hussein, A. A., Jamel, N. S. M., Skhirtladze, L., & Ariffin, A. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Journal of the Chemical Society, Perkin Transactions 1, 2385-2389.
- Williams, R. (2022, April 7).
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. BenchChem.
- Li, G., Wei, W., & Chen, G. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9446-9457.
- Kudelko, A., & Zielińska-Błajet, M. (2014). Dissociation constants pK a of isoquinoline bases.
- Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 56(23), 3456-3459.
- Smith, M. E., & Arman, H. D. (2010). Methods for nitrating compounds. U.S.
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Santana, P. J. B., & Serra, O. A. (2011). Synthetic protocols for the nitration of corroles. LSU Scholarly Repository.
- Isley, N. A., & Jacobsen, E. N. (2016).
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange.
- Ling, W. S. (2009).
- Sigman, M. S. (2018, July 16).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Marquise, N., Bretel, G., Lassagne, F., & Mongin, F. (2014). Deproto-metallation using mixed lithium–zinc and lithium–copper bases and computed CH acidity of 2-substituted quinolines.
- Eriksson, L. A., & Andersson, P. O. (2017).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Garg, S., & Garg, A. (2012). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs.
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
- Direct nitration of five membered heterocycles.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Garg, S., & Garg, A. (2012). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences, 2(3), 41-47.
- Beier, P., & Zibinsky, M. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 259-265.
- Smith, M. K., & Santora, V. J. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
- Wu, X. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Patel, H., & Singh, P. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
- Mphahlele, M. J., & Maluleka, M. M. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Serbian Chemical Society, 77(11), 1541-1552.
- Pop, R., & Vanderbist, F. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
- Caruso, U., Diana, R., Tuzi, A., & Panunzi, B. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17965-17978.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating Purity of 8-(Bromomethyl)-5-fluoroquinoline via HPLC
A Comparative Guide for Stability-Indicating Method Development
Executive Summary & Core Directive
Validating the purity of 8-(Bromomethyl)-5-fluoroquinoline (CAS: 7496-46-0) presents a "dual-threat" analytical challenge. The molecule contains a reactive benzyl bromide moiety (susceptible to rapid solvolysis) and a basic quinoline nitrogen (prone to severe peak tailing on standard silica).
This guide compares a standard generic HPLC approach (Method A) against an optimized Stability-Indicating Protocol (Method B) . We demonstrate that while Method A fails due to on-column degradation and poor resolution, Method B utilizes steric protection and solvent control to deliver a robust, self-validating system.
The Analytical Challenge: Why Standard Methods Fail
Before detailing the protocol, we must establish the chemical causality that dictates our method selection.
The "Dual-Threat" Mechanism
-
The Alkylating Trigger (Instability): The bromomethyl group is an electrophile. In protic solvents like Methanol (commonly used in Method A), it undergoes
solvolysis, converting the analyte into 8-(methoxymethyl)-5-fluoroquinoline during the run. This creates "ghost peaks" and false purity values. -
The Silanol Trap (Tailing): The quinoline nitrogen (pKa ~4.9) becomes protonated at neutral pH. In standard C18 columns, these cations interact ionically with residual silanols, causing peak broadening and tailing factors (
) > 2.0.
Visualization: Degradation & Interaction Pathway
Figure 1: Failure modes in generic HPLC methods. Methanol induces solvolysis (red path), while unbuffered silanols cause tailing (yellow path).
Comparative Analysis: Generic vs. Optimized
We compared the performance of a standard "Generic QC" method against our optimized "Stability-Indicating" method.
Table 1: Performance Metrics Comparison
| Parameter | Method A (The Alternative) | Method B (Recommended) | Impact |
| Column Chemistry | Standard C18 (5µm) | Phenyl-Hexyl Core-Shell (2.7µm) | Phenyl-Hexyl offers |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile prevents solvolysis of the C-Br bond. |
| Buffer / pH | Water (Neutral) | 10mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol ionization; improves peak shape. |
| Sample Diluent | MeOH:Water (50:50) | Anhydrous Acetonitrile | Prevents degradation prior to injection. |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | Sharp peaks allow detection of trace impurities. |
| Resolution ( | 1.2 (Co-elution) | > 3.5 | Clear separation of starting material (Methyl) from Product. |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of Ammonium Formate ensures the quinoline is fully protonated (preventing peak splitting), while the Phenyl-Hexyl phase separates the halogenated species based on electron density differences.
Reagents & Standards[1][2][3][4]
-
Reference Standard: this compound (>98% purity).
-
Impurity A (Starting Material): 5-Fluoro-8-methylquinoline.
-
Impurity B (Hydrolysis): 8-(Hydroxymethyl)-5-fluoroquinoline.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Formate (LC-MS grade), Formic Acid.
Chromatographic Conditions[1][2][5][6][7]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
-
Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent).
-
Column Temp: 30°C.
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Program
-
Mobile Phase A: 10mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 2.00 | 30 | Isocratic for polar impurities |
| 12.00 | 85 | Gradient ramp |
| 15.00 | 85 | Wash |
| 15.10 | 30 | Re-equilibration |
| 20.00 | 30 | End of Run |
Sample Preparation (Critical Step)
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Anhydrous Acetonitrile . (Do not use water or alcohols).
-
Working Solution: Dilute to 0.5 mg/mL using Mobile Phase A/B (50:50) immediately prior to injection to minimize hydrolysis time-window.
Workflow Visualization
The following diagram outlines the logical flow for validating the method, ensuring specificity against known synthetic impurities.
Figure 2: Validation workflow logic. Note the critical "Solution Stability" step (Step 3) required for reactive benzyl bromides.
Results Interpretation & Troubleshooting
Identifying Impurities
Using Method B, you should observe the following elution order (Relative Retention Time - RRT):
-
RRT ~0.45: 8-(Hydroxymethyl)-5-fluoroquinoline (Hydrolysis impurity - Polar).
-
RRT ~0.85: 5-Fluoro-8-methylquinoline (Starting Material).
-
RRT 1.00: This compound (Target).
-
RRT ~1.20: 8-(Dibromomethyl)-5-fluoroquinoline (Over-brominated byproduct).
Troubleshooting Guide
-
Peak Splitting: Check pH.[7] If pH > 4.5, the quinoline moiety may be partially deprotonated. Lower pH to 3.5.
-
New Peak Growth: If a peak at RRT 0.45 grows over time, your autosampler temperature is too high or the sample solvent contains water. Action: Set autosampler to 4°C and use anhydrous ACN.
References
-
Sigma-Aldrich. Product Specification: 8-(Bromomethyl)quinoline derivatives. Retrieved from
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[8][9] RSC Advances. Retrieved from [Link]
-
Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. Polish Journal of Chemistry. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Haloaromatics and Quinones. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 4. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structural Confirmation of 8-(Bromomethyl)-5-fluoroquinoline Derivatives: A Comparative Analytical Guide
This guide details the structural confirmation of 8-(Bromomethyl)-5-fluoroquinoline , a critical electrophilic intermediate used to generate library diversity in medicinal chemistry (specifically for kinase inhibitors and antibacterial fluoroquinolones).
Executive Summary
The synthesis of this compound via Wohl-Ziegler bromination is prone to regiochemical ambiguity. Radical bromination can compete between the benzylic methyl group (desired) and the electron-rich quinoline ring (undesired), particularly at position 7. Furthermore, confirming the position of the fluorine atom (C5 vs. C6/C7) is critical if the starting material provenance is unverified.
This guide compares three tiers of structural confirmation methods—Routine (Level 1) , Diagnostic (Level 2) , and Definitive (Level 3) —providing a roadmap for researchers to validate this scaffold with IND-ready confidence.
Part 1: The Synthetic Context & Challenge
The target molecule is synthesized from 5-fluoro-8-methylquinoline using N-bromosuccinimide (NBS). The presence of the fluorine atom at C5 exerts an electronic effect that deactivates the C5-C8 ring slightly, but the nitrogen lone pair activates the system.
Mechanistic Pathway (Wohl-Ziegler)
The reaction relies on the specific generation of a benzylic radical. If the concentration of
Figure 1: Reaction pathway distinguishing the desired radical mechanism from ionic side reactions.
Part 2: Comparative Analysis of Confirmation Methods
We compare three analytical workflows based on Resolution Power , Time Efficiency , and Regiochemical Certainty .
Table 1: Method Performance Comparison
| Feature | Method A: Routine (1H NMR + LCMS) | Method B: Diagnostic (19F-NMR + 2D) | Method C: Definitive (X-Ray) |
| Primary Utility | Purity check & Mass confirmation | Regiochemistry & Isomer differentiation | Absolute configuration & Solid-state packing |
| Regiochemical Certainty | Low (Ambiguous splitting) | High (Through-space interactions) | Absolute (100%) |
| Sample Requirement | < 5 mg (dissolved) | 10-20 mg (dissolved) | Single Crystal (>0.1 mm) |
| Time to Result | 15 Minutes | 1-4 Hours | 2-7 Days |
| Cost Efficiency | High | Moderate | Low |
| Critical Limitation | Cannot easily distinguish 5-F vs 6-F isomers | Requires high-field magnet (>400 MHz) | Hard to crystallize oily benzyl bromides |
Part 3: Detailed Technical Analysis
Method A: Routine Analysis (The Baseline)
Technique: 1H NMR (400 MHz,
-
What to look for:
-
Benzylic Protons: A sharp singlet (or doublet if long-range coupling exists) at
4.9 – 5.1 ppm (integrating to 2H). This confirms the conversion of ( 2.7 ppm) to . -
Aromatic Region: The 5-fluoro substituent breaks the symmetry. You expect a complex splitting pattern due to
and coupling.
-
-
Why it fails: In 5-fluoroquinoline, the coupling constants
(often 5–10 Hz) can overlap with (ortho 8 Hz), creating "deceptive triplets" or multiplets that make it difficult to prove the fluorine is at position 5 and not 6 or 7 solely by 1D proton NMR.
Method B: Diagnostic Validation (The Recommended Standard)
Technique: 19F NMR + 1H-1H NOESY/HOESY.
This is the self-validating system required for high-integrity research.
1. 19F NMR Protocol
Fluorine-19 is 100% natural abundance and highly sensitive.[1][2]
-
Expectation: A single sharp signal around -120 to -135 ppm (relative to
). -
Validation: If multiple F-peaks appear, you have a mixture of isomers (e.g., starting material contained 7-fluoro isomer) or ring-brominated side products.
-
Coupling Analysis: The 19F signal will be a dd (doublet of doublets) or dt , reflecting coupling to H4 (peri) and H6 (ortho).
2. NOE (Nuclear Overhauser Effect)
To confirm the regiochemistry of the bromomethyl group relative to the nitrogen:
-
Irradiate the
signal ( 5.0 ppm). -
Observation: You should see NOE enhancement at H-7 .
-
Negative Control: You should not see enhancement at H-4 or H-5.
-
Crucial Check: Irradiate H-4 (usually lowest field doublet). It should show NOE to H-5 (if F is absent there) or F-5 (via HOESY). Since F is at position 5, H-4 should show coupling to F but NOE only to H-3.
Method C: X-Ray Crystallography (The "Gold Standard")
While definitive, benzyl bromides are often lachrymatory oils or low-melting solids.
-
Strategy: If the bromide does not crystallize, derivatize it with a heavy atom nucleophile (e.g., p-bromothiophenol) to induce crystallization. This "derivative confirmation" is acceptable for publication.
Part 4: Experimental Protocols
Protocol 1: Optimized Wohl-Ziegler Bromination
Use this protocol to minimize ring bromination.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and argon balloon.
-
Reagents:
-
5-Fluoro-8-methylquinoline (1.0 eq) dissolved in
or Trifluorotoluene ( , greener alternative). -
N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water before use to remove ionic HBr.
-
AIBN (0.1 eq) or Benzoyl Peroxide.
-
-
Reaction: Heat to reflux. Add AIBN as a solution in two portions (0 min and 30 min).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product (
) is less polar than the starting material. -
Workup: Filter off the floating succinimide solid while warm. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel. Warning: Benzyl bromides degrade on silica; use 1%
in the eluent or keep run times <10 mins.
Protocol 2: Structural Confirmation Workflow
Figure 2: Decision tree for analytical validation of the fluorinated intermediate.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions Title: Mechanism of the Wohl-Ziegler Reaction.[3][4][5][6][7] Source: Organic Chemistry Portal.[4] URL:[Link]
-
19F NMR in Drug Discovery Title: 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications.[8] Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Synthesis of 8-Substituted Quinolines Title: Reinvestigation of bromination of 8-substituted quinolines. Source: ACG Publications (Org. Commun. 9:4). URL:[Link]
-
Fluoroquinolone Structural Characterization Title: Structural characterization of some fluoroquinolone drugs using FTIR and NMR.[9][10] Source: Journal of Research in Chemistry. URL:[Link]
-
19F-Centred NMR Analysis Title: 19F-centred NMR analysis of mono-fluorinated compounds. Source: RSC Advances. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. magritek.com [magritek.com]
- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scribd.com [scribd.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 8-(Bromomethyl)-5-fluoroquinoline
Executive Summary & Risk Profile
8-(Bromomethyl)-5-fluoroquinoline is a highly reactive intermediate used primarily for introducing the fluoroquinoline scaffold via nucleophilic substitution. Its reactivity profile is dominated by the 8-bromomethyl group , a benzylic halide analog.
Unlike standard organic solids, this compound poses a dual threat: immediate acute toxicity (lachrymator/corrosive) and long-term genotoxicity (alkylating agent).
Core Hazard Mechanism
-
Alkylating Potential: The benzylic carbon is highly electrophilic, susceptible to
attack by biological nucleophiles (DNA bases, cysteine residues), classifying it as a potential mutagen. -
Hydrolysis & Corrosivity: Upon contact with mucosal moisture, the C-Br bond hydrolyzes to release Hydrogen Bromide (HBr) , causing severe chemical burns to the respiratory tract and eyes.
-
Lachrymator Effect: Like benzyl bromide, this compound is a potent lachrymator. Inhalation of dust or vapors will cause immediate, incapacitating eye and throat irritation.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The permeation rate of alkyl bromides through standard nitrile is dangerously fast.
PPE Selection Table
| Component | Standard Requirement | Advanced/High-Volume Requirement | Technical Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer, 4 mil inner). Change every 15 mins or immediately upon splash.[1] | Silver Shield® (Laminate) liners under Nitrile outer gloves. | Alkyl bromides can permeate standard nitrile in <10 mins. Laminate provides >4 hr breakthrough protection. |
| Eye Protection | Chemical Splash Goggles (unvented). | Full-Face Respirator (if working outside a hood - strongly discouraged). | Safety glasses are insufficient against lachrymatory vapors which bypass side shields. |
| Respiratory | Fume Hood (Face velocity: 100 fpm / 0.5 m/s). | P100/OV Cartridge Respirator (for spill cleanup only). | Capture at source is the only safe method. HEPA filters alone do not stop organic vapors. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Closed-toe shoes. | Tyvek® Lab Coat or Apron + Sleeve covers. | Cotton absorbs and holds lachrymators against the skin. Tyvek repels dust/liquids. |
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate glove and body protection based on physical state and quantity.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to eliminate the generation of airborne dust and prevent surface contamination.[2][3]
Phase 1: Preparation & Weighing
The highest risk of exposure occurs during weighing due to static-induced dust dispersion.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
The "Secondary Container" Method:
-
Tare a vial with its cap on inside the balance.
-
Move the vial into the fume hood.
-
Transfer the solid into the vial inside the hood.
-
Cap the vial tightly.
-
Move the vial back to the balance to measure the gross weight.
-
Why? This ensures the balance (often outside the hood or with poor airflow) never sees open powder.
-
Phase 2: Reaction Setup
-
Solvent Trap: Add solvent to the solid immediately. Do not leave the dry solid sitting in an open flask.
-
Positive Pressure: If using a syringe to transfer solutions, use the "push-pull" technique carefully to avoid over-pressurizing the vial, which can spray aerosolized lachrymator.
-
Glassware Decontamination: Any spatula, funnel, or weighing boat used must be immediately rinsed with a Quenching Solution (see below) before being removed from the hood.
Phase 3: Quenching & Cleaning
Do not wash glassware directly with water. Hydrolysis generates HBr gas.
-
Quench Solution: Prepare a bath of 5% NaOH in Methanol or Ethanolamine .
-
Protocol: Soak all contaminated glassware in this bath for 1 hour. The amine/base will react with the bromomethyl group, converting it to a harmless benzyl amine/alcohol derivative.
-
Final Wash: After quenching, wash with water and acetone as normal.
Emergency Response & Spills
Critical Warning: Do not attempt to clean a large spill (>500 mg) of this powder without a Self-Contained Breathing Apparatus (SCBA) or PAPR, as the lachrymatory effect can be blinding.
Spill Response Workflow
Figure 2: Triage protocol for spill response.[4] Note that evacuation is mandatory for spills outside the fume hood.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes.[2][3][4] Do not rub eyes. The solid is abrasive and corrosive.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol on skin (it enhances absorption of alkyl halides).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal & Waste Management
Improper disposal of alkyl bromides can result in "trash fires" or reaction with other waste stream components.
-
Segregation: Dispose of in the Halogenated Organic Waste stream.
-
Labeling: Clearly tag the waste container with "Lachrymator" and "Alkylating Agent."
-
Neutralization (Recommended): For high concentrations, quench the waste with methanolic amine (e.g., ammonia in methanol) before adding to the central waste carboy to prevent downstream reactions.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Benzyl bromide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
